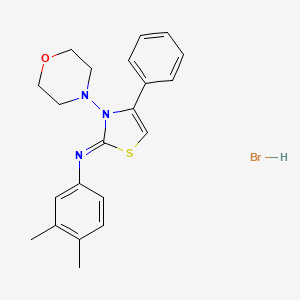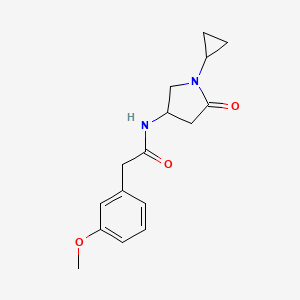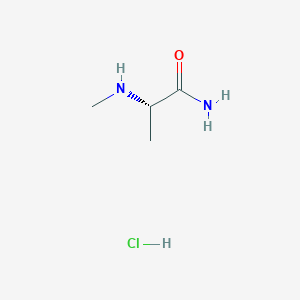
N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various biomedical applications. This compound is known for its unique chemical structure, which makes it a promising candidate for drug development and other research applications.
Mechanism of Action
The exact mechanism of action of N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is not yet fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It is also believed to block the activation of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammation and pain-related disorders. Additionally, it has been found to exhibit low toxicity, making it a safe candidate for further research.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is its unique chemical structure, which makes it a promising candidate for drug development. It has also been found to exhibit low toxicity, making it a safe candidate for further research. However, one of the limitations of this compound is its limited solubility, which can make it challenging to work with in lab experiments.
Future Directions
There are several future directions for research on N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide. One of the most significant areas of research is in drug development. Further studies are needed to determine the efficacy and safety of this compound in treating various inflammatory and pain-related disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Other future directions for research include studying the pharmacokinetics and pharmacodynamics of this compound and exploring its potential use in other biomedical applications such as imaging and diagnostics.
Synthesis Methods
The synthesis of N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide involves the reaction between cyclopropanecarboxylic acid and 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide. The reaction is carried out in the presence of a coupling reagent and a base. The resulting product is then purified using column chromatography to obtain the desired compound.
Scientific Research Applications
N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide has shown promising results in various scientific research applications. One of the most significant applications of this compound is in drug development. It has been found to exhibit potent anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
properties
IUPAC Name |
N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-15-5-4-7(14-15)9-12-13-10(17-9)11-8(16)6-2-3-6/h4-6H,2-3H2,1H3,(H,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMKOAQXCSEAQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NN=C(O2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide](/img/structure/B2972686.png)
![1-[1-[2-(Thian-4-yloxy)ethyl]triazol-4-yl]propan-1-ol](/img/structure/B2972688.png)

![[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid](/img/no-structure.png)


![N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2972701.png)

![N-[4-(Aminomethyl)cyclohexyl]-5-(difluoromethyl)-2-fluorobenzamide;hydrochloride](/img/structure/B2972705.png)


